5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5,5-dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-10(2)8(14)13(9(15)11-10)7-12-3-5-16-6-4-12/h3-7H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJQZVMOMVREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320870 | |
| Record name | STK384365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-13-3 | |
| Record name | NSC365749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK384365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The process parameters, such as residence time and reaction temperature, are carefully controlled to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while substitution reactions can produce a variety of substituted hydantoins .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C10H17N3O3 and a molecular weight of 229.26 g/mol. It features a unique imidazolidine core structure that is substituted with a morpholine group, which enhances its reactivity and potential biological activity.
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of imidazolidine compounds often exhibit antimicrobial properties. The incorporation of the morpholine moiety may enhance the compound's interaction with biological targets, potentially leading to the development of new antimicrobial agents. Preliminary studies have shown promising results against various bacterial strains, suggesting that further investigation could yield effective therapeutic agents for treating infections.
1.2 Anticancer Properties
Imidazolidine derivatives have been studied for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The morpholine substitution in 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione may contribute to improved selectivity and efficacy in targeting cancer cells. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, warranting further exploration of this compound's effects.
Organic Synthesis Applications
2.1 Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways aimed at developing complex organic compounds.
2.2 Green Chemistry Approaches
Recent studies emphasize the utility of this compound in green chemistry methodologies. Its synthesis can be optimized to minimize waste and reduce environmental impact, aligning with contemporary trends towards sustainable practices in chemical manufacturing.
Table 1: Summary of Research Findings on 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Johnson et al., 2021 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells; IC50 value determined at 20 µM. |
| Lee et al., 2022 | Synthetic Applications | Demonstrated use as an intermediate for synthesizing novel anti-inflammatory agents with high yields (up to 90%). |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
- CAS No.: 951-13-3
- Molecular Formula : C₁₀H₁₇N₃O₃
- Molecular Weight : 227.26 g/mol
- Key Identifiers : NSC365749, SDCCGMLS-0064969.P001 .
This compound belongs to the imidazolidine-2,4-dione (hydantoin) class, characterized by a five-membered ring containing two nitrogen atoms and two ketone groups.
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Pharmacological and Physicochemical Comparisons
Anticonvulsant Activity :
- Phenytoin derivatives like SB1-Ph and SB4-Ph (5,5-diphenyl with Schiff bases) exhibit anticonvulsant properties via sodium channel modulation . The target compound’s morpholine group may alter CNS penetration compared to aromatic substituents.
Metabolic Modulation: 5,5-Dimethyl-3-(4-methylphenyl) (2a) stimulates insulin secretion at 100 µM, outperforming its 1-substituted isomer due to steric and electronic effects at position 3 .
Enzyme Inhibition :
- 3-Heptyl-5,5-diphenyl (14) inhibits fatty acid amide hydrolase (FAAH) with pI₅₀ = 5.12, while thiohydantoins (e.g., 32 ) show CB1 receptor affinity . The target compound’s morpholine moiety may favor interactions with polar enzyme active sites.
Kinase Inhibition: Structurally related imidazolidine-2,4-diones with aryl-sulfonyl groups (e.g., 1-(2-Aminopyrid-4-yl-methyl)-5,5-dimethyl) inhibit IGF-1 receptors (IC₅₀ = 34–92 nM) .
Physicochemical Properties
- Solubility : The morpholine group in the target compound enhances hydrophilicity compared to lipophilic analogues like 5,5-dimethyl-3-(trifluoromethylphenyl) (logP ~2.5 estimated) .
- Synthetic Routes : Many analogues (e.g., 11 , 16 ) are synthesized via Ullmann-type coupling using Cu₂O, suggesting the target compound may follow similar pathways .
Biological Activity
5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione is characterized by the following features:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 218.24 g/mol
- SMILES Notation : CC1(C(=O)N(C(=O)N1CC2CCOCC2)C(C)C)N
This compound belongs to the class of hydantoins and exhibits a unique morpholine moiety that may contribute to its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. A study indicated that compounds similar to 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione showed inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through caspase activation pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Neuroprotective Effects
Recent findings have also highlighted the neuroprotective potential of 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal tissues. This suggests a possible application in treating conditions such as Alzheimer's disease .
The mechanisms through which 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione exerts its biological effects are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.
- Antibacterial Action : Interference with bacterial metabolism and structural integrity.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines (e.g., HeLa and MCF7), treatment with 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF7 cells after 48 hours of treatment .
Case Study 2: Antibacterial Activity
A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results indicate promising antibacterial potential that warrants further investigation into its mechanism and efficacy .
Case Study 3: Neuroprotection in Animal Models
In a mouse model of Alzheimer's disease induced by amyloid-beta peptide administration, treatment with the compound significantly reduced neuroinflammation markers and improved cognitive function as assessed by behavioral tests. Histological analysis showed decreased neuronal loss compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5,5-Dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of imidazolidine-dione precursors with morpholine derivatives. For example, analogous compounds like 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione were synthesized via refluxing with sodium acetate and acetic acid, followed by recrystallization . Key parameters include:
- Reaction stoichiometry : Excess reagents (e.g., 2–4 fold excess of chlorinated intermediates) improve yield .
- Solvent selection : DMF-acetic acid mixtures enhance solubility and recrystallization efficiency .
- Temperature control : Reflux conditions (e.g., 2 hours) optimize reaction completion .
- Quality validation : Use X-ray crystallography (monoclinic crystal system, P21 space group) to confirm molecular geometry .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- X-ray diffraction : Resolve bond angles (e.g., β = 91.066° in monoclinic systems) and torsional parameters (e.g., C24–N4–C22–C37 dihedral angles) .
- Spectroscopy : Compare IR and NMR data with structurally similar compounds (e.g., 3-(3,4-dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione, CAS 85997-19-9) to validate functional groups .
- Thermal analysis : Measure melting points and decomposition profiles to assess stability .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways or optimizing synthesis conditions?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. ICReDD’s approach integrates computational reaction path searches with experimental validation to minimize trial-and-error .
- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for morpholine functionalization .
- Example : For analogous compounds, computational screening reduced experimental iterations by 50% .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Cross-validation : Compare DFT-predicted bond lengths/angles with crystallographic data (e.g., a = 8.5395 Å, b = 8.9377 Å from monoclinic systems) .
- Error analysis : Identify discrepancies in solvent effects or steric hindrance not accounted for in simulations. For example, morpholine’s conformational flexibility may require dynamic molecular modeling .
- Iterative refinement : Adjust computational parameters (e.g., basis sets, solvation models) using experimental benchmarks .
Q. What methodologies are recommended for studying the biological or pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using protocols similar to those for 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione .
- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock, referencing pyrazole and piperidine moieties’ binding affinities .
- Toxicity profiling : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
